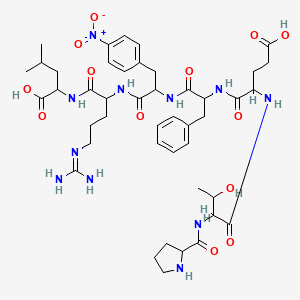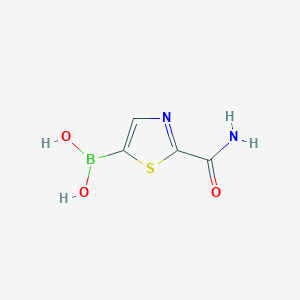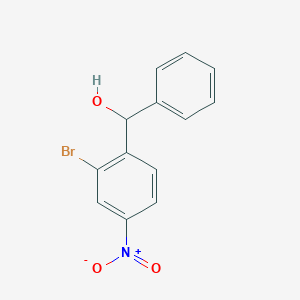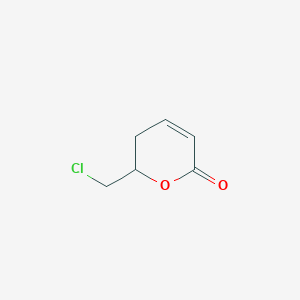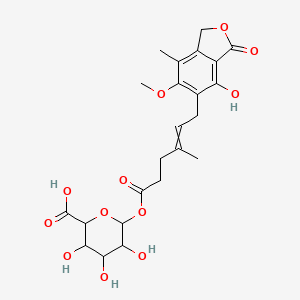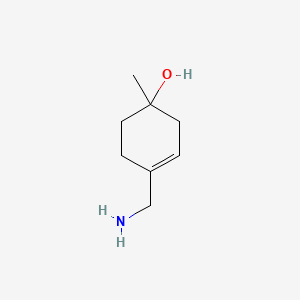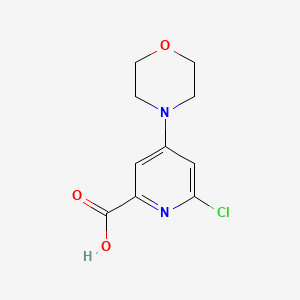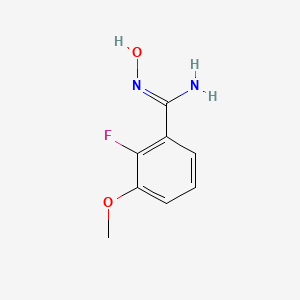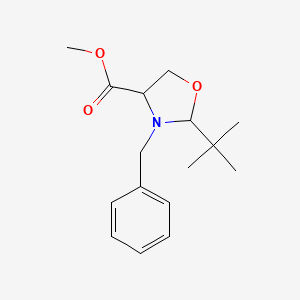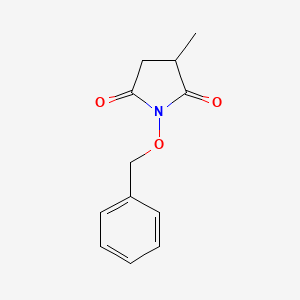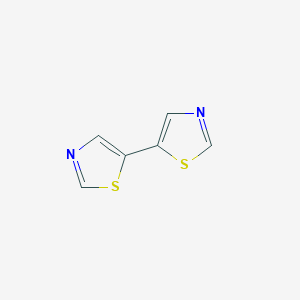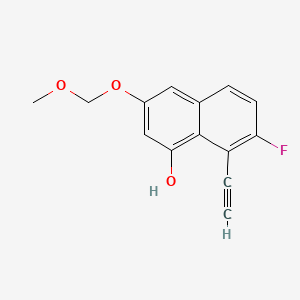
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthalen-1-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the ethynyl and fluorine substituents. Common synthetic routes include:
Naphthalene Derivative Preparation: The initial step involves the functionalization of naphthalene to introduce the methoxymethoxy group.
Ethynylation: The ethynyl group is introduced using palladium-catalyzed coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-(methoxymethoxy)naphthalen-1-OL: Lacks the ethynyl group, resulting in different reactivity and applications.
8-Ethynyl-3-(methoxymethoxy)naphthalen-1-OL: Lacks the fluorine atom, affecting its chemical properties and biological activity.
8-Ethynyl-7-fluoro-1-naphthol: Lacks the methoxymethoxy group, leading to variations in solubility and reactivity.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is unique due to the combination of the ethynyl, fluorine, and methoxymethoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H11FO3 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C14H11FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h1,4-7,16H,8H2,2H3 |
InChI Key |
XVIXTTQVFSCNFE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC(=C2C#C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


